3-Borono-2-chlorobenzoic acid
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Overview
Description
3-Borono-2-chlorobenzoic acid is an organic compound with the molecular formula C7H6BClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a boronic acid group and a chlorine atom. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-2-chlorobenzoic acid typically involves the borylation of 2-chlorobenzoic acid. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Borono-2-chlorobenzoic acid is primarily involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organohalide.
Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Borono-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to create bioconjugates for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of materials with specific electronic properties.
Mechanism of Action
The primary mechanism of action for 3-borono-2-chlorobenzoic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond . This process is highly efficient and allows for the formation of a wide variety of biaryl compounds.
Comparison with Similar Compounds
3-Bromo-2-chlorobenzoic acid: Similar in structure but with a bromine atom instead of a boronic acid group.
4-Bromo-3-chlorobenzoic acid: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness: 3-Borono-2-chlorobenzoic acid is unique due to the presence of the boronic acid group, which makes it highly reactive in cross-coupling reactions. This reactivity is not observed in its halogenated counterparts, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
3-borono-2-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPCOIKUZIKPGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681739 |
Source
|
Record name | 3-Borono-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314264-58-8 |
Source
|
Record name | 3-Borono-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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